2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position and an ethanol group at the 6-position. Its molecular formula is C₉H₁₂BrN₃O, with a calculated molecular weight of 258.12 g/mol. The bromine substituent enhances electrophilic reactivity, making it a candidate for further functionalization, while the ethanol group contributes to solubility in polar solvents .
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H12BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h4,6,10,13H,1-3,5H2 |
InChI Key |
YSAOBRZBOWONGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=C(C=N2)Br)N1)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with ethylene oxide in the presence of a base. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group would yield 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethanal or 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethanoic acid.
Scientific Research Applications
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with other enzymes and proteins also contributes to its diverse biological activities.
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Methyl
The methyl-substituted analog, 2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (C₉H₁₅N₃O, MW 181.23 g/mol), lacks bromine, resulting in a 28.7% reduction in molecular weight compared to the brominated compound. The methyl group likely reduces steric hindrance and electrophilic reactivity, favoring applications requiring milder reaction conditions .
Halogenated Derivatives: Bromo vs. Iodo/Trifluoromethyl
- 3-Iodo-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (C₇H₇F₃IN₃, MW 317.05 g/mol): The iodine atom increases molecular weight further (vs. bromo) and may enhance halogen-bonding interactions in biological systems.
Functional Group Variations: Ethanol vs. Carbonyl/Amino
- 2-(2-((5-Phenyl-3-(4-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol (C₂₄H₂₂F₃N₅O₃, MW 431.3 g/mol): The amino-ethoxyethanol side chain enhances hydrogen-bonding capacity, which may improve target binding affinity in medicinal chemistry contexts. The trifluoromethoxy group adds hydrophobicity, balancing solubility .
- This hybrid structure highlights the versatility of pyrazolo-heterocycles in drug design .
Tabulated Comparison of Key Analogs
Biological Activity
2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS No. 1693653-72-3) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 246.10 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core which is known for diverse biological activities.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit enzymes such as BRAF(V600E) and EGFR, which are critical in the signaling pathways of cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .
- Case Study : A study investigating the structure-activity relationship (SAR) of pyrazolo compounds demonstrated that modifications at the 6-position significantly enhanced antitumor efficacy .
Anti-inflammatory and Analgesic Effects
Pyrazolo derivatives are also noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- In Vivo Studies : In animal models, compounds similar to 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol have been shown to reduce markers of inflammation and pain .
- Clinical Relevance : The anti-inflammatory activity suggests potential applications in chronic pain management and inflammatory disorders.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects against a range of pathogens.
- Mechanism : The proposed mechanism involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Research Findings : Studies have reported that certain pyrazolo derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol?
Answer:
The synthesis typically involves multi-step reactions starting from pyrazolo-pyrimidine precursors. Key steps include:
- Cyclization : Refluxing intermediates in ethanol or methanol with hydrazine derivatives (e.g., hydrazine hydrate) to form the pyrazolo-pyrimidine core .
- Bromination : Introducing the bromo substituent at the 3-position via electrophilic substitution or using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
- Ethanol Functionalization : The ethan-1-ol group is introduced via nucleophilic substitution or reduction of ester/carbonyl intermediates (e.g., ethyl carboxylates reduced with NaBH₄ or LiAlH₄) .
Purification often involves column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol or DMF/EtOH mixtures .
Advanced: How can researchers address discrepancies in reported yields for pyrazolo-pyrimidine derivatives during synthesis?
Answer:
Yield variations arise from differences in reaction conditions:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions, while alcohols (ethanol, methanol) offer milder conditions .
- Temperature Control : Overheating during cyclization can degrade intermediates. For example, maintaining reflux at 78°C in ethanol improves reproducibility .
- Catalyst Optimization : Triethylamine or piperidine as bases can suppress byproducts in azo-coupling reactions .
Troubleshooting : Use TLC to monitor reaction progress and adjust stoichiometry (e.g., 1:1 molar ratios of hydrazine to ester precursors) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm) and ethanol moiety (δ 1.2–1.5 ppm for CH₂, δ 3.6–4.0 ppm for OH) .
- 13C NMR : Confirm the bromo-substituted carbon (δ 100–110 ppm) and ethanol carbon signals (δ 60–70 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~285–300 for C₉H₁₁BrN₃O) and fragmentation patterns validate the molecular formula .
- IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Advanced: How does the bromo substituent influence reactivity in downstream functionalization?
Answer:
The 3-bromo group facilitates:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to introduce aryl groups at the 3-position .
- Nucleophilic Substitution : Replacement with amines (e.g., piperidine) under refluxing conditions to generate bioactive analogs .
Challenges : Steric hindrance from the pyrazolo-pyrimidine core may require Pd-based catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (~100°C) for efficient coupling .
Basic: What safety protocols are essential when handling 2-{3-bromo-pyrazolo-pyrimidin-6-yl}ethan-1-ol?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential toxic fumes during reactions (e.g., bromine release) .
- Spill Management : Absorb spills with inert materials (silica gel) and avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced: What mechanistic insights guide the optimization of pyrazolo-pyrimidine ring formation?
Answer:
- Cyclization Mechanism : Acid-catalyzed intramolecular nucleophilic attack of hydrazine on α,β-unsaturated carbonyl intermediates forms the pyrimidine ring .
- Solvent Choice : Ethanol enhances proton transfer during cyclization, while DMF stabilizes intermediates via polar interactions .
- Byproduct Mitigation : Excess hydrazine (1.2–1.5 eq.) reduces dimerization, improving yields to >70% .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
- Melting Point Analysis : Compare observed values (e.g., 221–223°C) to literature data .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 62.77%, N: 24.40%) .
Advanced: What strategies resolve conflicting NMR data for pyrazolo-pyrimidine derivatives?
Answer:
- Decoupling Experiments : Differentiate overlapping proton signals (e.g., pyrimidine H6 vs. ethanol protons) .
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regiochemistry of bromo substitution .
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in the ethanol moiety .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Aprotic Solvents : DMSO or DMF prevent ethanol group oxidation .
- Low Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Inert Atmosphere : Argon or nitrogen blankets minimize hydrolysis of the bromo group .
Advanced: How can computational methods predict the bioactivity of this compound?
Answer:
- Docking Studies : Target enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using PyMOL or AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with antimicrobial activity using Hammett σ constants .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR chemical shifts and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
